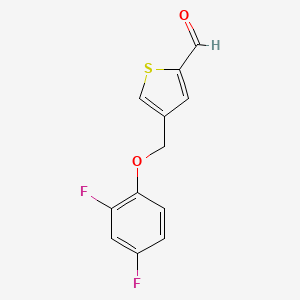
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. The compound this compound is characterized by the presence of a difluorophenoxy group attached to the thiophene ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group can be introduced through nucleophilic substitution reactions.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carboxylic acid
Reduction: 4-((2,4-Difluorophenoxy)methyl)thiophene-2-methanol
Substitution: Various halogenated, nitrated, and sulfonated thiophene derivatives
Scientific Research Applications
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichlorophenoxy)methyl)thiophene-2-carbaldehyde
- 4-((2,4-Dibromophenoxy)methyl)thiophene-2-carbaldehyde
- 4-((2,4-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde
Uniqueness
4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C12H8F2O2S |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2S/c13-9-1-2-12(11(14)4-9)16-6-8-3-10(5-15)17-7-8/h1-5,7H,6H2 |
InChI Key |
DXCOEYSKJZAEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)










